N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide
Overview
Description
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide typically involves the reaction of 2-oxo-2,3-dihydro-1H-benzimidazole with thiophene-2-carboxylic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Biological Research: The compound exhibits biological activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Materials Science: Due to its unique structural properties, it can be used in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. The thiophene ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-naphthamide: This compound shares the benzimidazole core but differs in the attached functional groups.
N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide: Another similar compound with a different substituent on the benzimidazole ring.
Uniqueness
N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide is unique due to the presence of both benzimidazole and thiophene rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S2/c18-11(10-2-1-5-21-10)17-13(20)14-7-3-4-8-9(6-7)16-12(19)15-8/h1-6H,(H2,15,16,19)(H2,14,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAUYIRGFKFTLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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